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Compound Name: (R)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2390807

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with significant potential in
pharmaceutical synthesis and development. Its structural similarity to known adrenergic
agonists and its chiral nature make it a valuable building block for creating stereospecific
therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for
its unambiguous identification, purity assessment, and quality control in drug discovery and
manufacturing processes. This in-depth technical guide provides a comprehensive analysis of
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
(R)-2-Amino-2-(m-tolyl)ethanol. The interpretation of the spectral data is grounded in
fundamental principles of spectroscopy and supported by references to established
methodologies.

Molecular Structure and Spectroscopic Correlation

The molecular structure of (R)-2-Amino-2-(m-tolyl)ethanol, with its distinct functional groups
—a primary amine, a primary alcohol, and a meta-substituted aromatic ring—gives rise to a
unique spectroscopic fingerprint. Each analytical technique provides complementary
information, allowing for a complete structural elucidation.

Caption: Molecular structure of (R)-2-Amino-2-(m-tolyl)ethanol.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2390807?utm_src=pdf-interest
https://www.benchchem.com/product/b2390807?utm_src=pdf-body
https://www.benchchem.com/product/b2390807?utm_src=pdf-body
https://www.benchchem.com/product/b2390807?utm_src=pdf-body
https://www.benchchem.com/product/b2390807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2390807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR Spectroscopy: Unveiling the Proton
Environment

The *H NMR spectrum of (R)-2-Amino-2-(m-tolyl)ethanol is predicted to exhibit distinct
signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical
shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups and
the electronic nature of the tolyl moiety.

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

~7.25 t 1H Ar-H

~7.15 d 1H Ar-H

~7.10 s 1H Ar-H

~7.05 d 1H Ar-H

~4.05 dd 1H CH-N
CH2-0

~3.70 dd 1H - -
(diastereotopic)
CH2-O

~3.55 dd 1H . _
(diastereotopic)

~2.35 s 3H Ar-CHs

~2.10 brs 3H NHz2, OH

Interpretation and Causality:
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o Aromatic Protons (& 7.05-7.25): The protons on the meta-substituted ring are expected to
appear as a complex multiplet. The substitution pattern breaks the symmetry of the ring,
leading to four distinct signals. Their downfield chemical shifts are characteristic of protons
attached to an aromatic system.

o Methine Proton (& ~4.05): The proton on the chiral carbon (CH-N) is deshielded by both the
adjacent amino group and the aromatic ring, resulting in a downfield shift. It is expected to
appear as a doublet of doublets due to coupling with the diastereotopic methylene protons.

e Methylene Protons (6 ~3.55-3.70): The two protons of the CH2-O group are diastereotopic
due to the adjacent chiral center. Consequently, they are expected to have different chemical
shifts and will appear as a pair of doublets of doublets, each coupling with the methine
proton and with each other (geminal coupling).

o Methyl Protons (& ~2.35): The methyl group on the tolyl ring is a singlet and appears in the
typical region for benzylic protons.[1]

o Exchangeable Protons (& ~2.10): The protons of the amine (NHz) and hydroxyl (OH) groups
are exchangeable and often appear as a broad singlet. Their chemical shift can vary with
concentration and temperature. Addition of D20 would cause these signals to disappear,
confirming their assignment.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

The 3C NMR spectrum provides information about the number and chemical environment of
the carbon atoms in the molecule.

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~141.0 Ar-C (quaternary)
~138.5 Ar-C (quaternary)
~129.0 Ar-CH

~128.5 Ar-CH

~127.0 Ar-CH

~124.5 Ar-CH

~68.0 CH2-OH

~58.0 CH-NH:z

~21.5 Ar-CHs

Interpretation and Causality:

e Aromatic Carbons (6 124.5-141.0): The six aromatic carbons are expected to show distinct
signals due to the meta-substitution. The quaternary carbons, one bearing the aminoethanol
group and the other the methyl group, will appear further downfield. The chemical shifts of
the protonated aromatic carbons are influenced by the substituent effects of the alkyl and
amino alcohol groups.[2][3]

» Methylene Carbon (0 ~68.0): The carbon of the CH2-OH group is deshielded by the
electronegative oxygen atom.

e Methine Carbon (& ~58.0): The chiral carbon (CH-NH?2) is deshielded by the nitrogen atom
and the aromatic ring.

e Methyl Carbon (6 ~21.5): The methyl carbon of the tolyl group appears in the typical upfield
region for alkyl carbons.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://wavefunction.protheragen.ai/services/ir-spectrum-prediction.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=91-88-3&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2390807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of (R)-2-Amino-2-(m-tolyl)ethanol is expected to show
characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds, as well as aromatic
C=C stretching.

Predicted IR Absorption Bands

Frequency (cm™?) Intensity Assighment
3400-3200 Strong, Broad O-H and N-H stretching
3100-3000 Medium Aromatic C-H stretching
2960-2850 Medium Aliphatic C-H stretching
1600, 1490 Medium-Weak Aromatic C=C stretching
1650-1580 Medium N-H bending (scissoring)
1250-1000 Medium C-N and C-O stretching

Aromatic C-H out-of-plane
800-690 Strong ]
bending

Interpretation and Causality:

e O-H and N-H Stretching (3400-3200 cm~1): The presence of both hydroxyl and amino groups
will result in a broad absorption band in this region due to hydrogen bonding. Primary amines
typically show two sharp peaks superimposed on the broad O-H band, corresponding to
symmetric and asymmetric N-H stretching.[4][5][6]

e C-H Stretching (3100-2850 cm~1): The bands above 3000 cm~* are characteristic of aromatic
C-H stretching, while those below 3000 cm~1* are due to the aliphatic C-H stretching of the
methyl and methylene groups.

e Aromatic C=C Stretching (1600, 1490 cm~1): These absorptions are characteristic of the
carbon-carbon double bond stretching within the aromatic ring.

» N-H Bending (1650-1580 cm~1): The scissoring vibration of the primary amine group is
expected in this region.
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e C-N and C-O Stretching (1250-1000 cm~1): These bands in the fingerprint region correspond
to the stretching vibrations of the carbon-nitrogen and carbon-oxygen single bonds.

e Aromatic C-H Bending (800-690 cm~1): The strong absorption in this region is due to the out-
of-plane bending of the C-H bonds on the meta-substituted aromatic ring, which can be
diagnostic of the substitution pattern.

Caption: Logic diagram for functional group identification from an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Proposed Fragment
151 Moderate [M]* (Molecular lon)
121 High [M - CH20H]*

_ [M - CH20H - NH]* or
106 Very High

[C7H7CHNH2]*

91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]*

Interpretation and Fragmentation Pathway:

The electron ionization (ElI) mass spectrum of (R)-2-Amino-2-(m-tolyl)ethanol is expected to
show a molecular ion peak at m/z 151, corresponding to its molecular weight. The
fragmentation pattern is likely to be dominated by cleavages adjacent to the amino and
hydroxyl groups and the aromatic ring.

e Molecular lon ([M]*, m/z 151): The presence of the molecular ion peak confirms the
molecular weight of the compound.
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e Loss of CH20H (m/z 121): A common fragmentation pathway for amino alcohols is the
cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon
bearing the amino group, leading to the loss of a hydroxymethyl radical.

o Formation of m/z 106: This is expected to be the base peak. It can be formed through
multiple pathways, including the loss of a CH20H radical followed by the loss of an NH
radical, or through a rearrangement and cleavage to form a substituted benzylic cation. This
fragment is characteristic of phenylethanolamine-type structures.[7]

e Tropylium lon (m/z 91): The formation of the tropylium ion is a common fragmentation for
compounds containing a benzyl group and is a strong indicator of this structural feature.

e Phenyl Cation (m/z 77): Loss of the side chain can lead to the formation of the phenyl cation.

Under softer ionization techniques like Electrospray lonization (ESI), the protonated molecule
[M+H]* at m/z 152 would be the predominant species.

[M-CH20HI+ (121) |y

T

[M]+ (151) -CH20H, rearrangement »| [C7H7CHNH2]+ (106)

-CH20H

-CHNH2 _

[C7H7]+ (91)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of (R)-2-Amino-2-(m-tolyl)ethanol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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